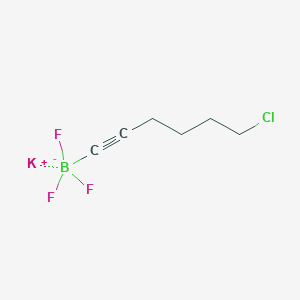
N-(2,4-二氟苯基)-5-哌啶-4-基-1,3,4-噻二唑-2-甲酰胺
描述
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H14F2N4OS and its molecular weight is 324.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌治疗剂
该化合物已显示出作为抗癌剂的潜力,研究表明它能够靶向参与癌症进展的几个关键蛋白。 这些蛋白包括雷帕霉素哺乳动物靶蛋白 (mTOR)、表皮生长因子受体 (EGFR)、诱导型一氧化氮合酶 (iNOS)、丝裂原活化蛋白激酶 2 激酶 1 (MAP2K1)、成纤维细胞生长因子受体 (FGFR) 和转化生长因子-β1 (TGFB1) 。该化合物与这些蛋白的相互作用表明它在抑制癌细胞增殖和存活方面的效用,特别是在这些靶标过度表达或具有预后意义的癌症中。
分子对接研究
分子对接研究已被用于了解该化合物的配体-蛋白相互作用,这有助于合理设计更有效的衍生物用于治疗用途 。通过分析该化合物如何与各种靶标结合,研究人员可以预测其功效和潜在的副作用,从而开发更安全、更有效的药物。
基因谱分析
已使用临床数据库分析该化合物潜在的靶标,以了解其在多种癌症中的基因谱和预后相关性 。该应用对个性化医疗至关重要,因为它可以识别最有可能从该化合物治疗中获益的患者亚组。
选择性抗增殖活性
研究表明,该化合物对某些癌细胞系表现出选择性抗增殖活性,包括非小细胞肺癌 (NSCLC)、白血病、黑色素瘤和肾癌 。这种特异性有利于开发靶向性癌症疗法,最大限度地减少对健康细胞的伤害。
体外细胞毒性测试
该化合物已在体外针对美国国立癌症研究所的 60 种 (NCI60) 人类肿瘤细胞系进行了细胞毒性评估 。该测试是药物开发中的一个关键步骤,提供了化合物治疗潜力的早期迹象。
药物发现的计算工具
已使用计算工具来识别该化合物的潜在药物靶标,这是现代药物发现过程的一部分 。这些工具可以通过预测化合物与各种生物靶标的相互作用和影响,显着减少与实验筛选相关的成本和时间。
结构分析
对相关氟化苯甲酰胺的结构分析已增加,从而增加了对卤代苯甲酰胺知识库的贡献 。了解此类化合物的结构可以为合成具有改善药理特性的新衍生物提供信息。
多组学方法
多组学方法的应用有助于了解该化合物在致癌作用和治疗策略开发中的作用 。通过整合来自基因组学、蛋白质组学和代谢组学的数据,研究人员可以全面了解该化合物对细胞途径和过程的影响。
作用机制
Target of Action
The primary targets of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide: interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to changes in the cellular processes controlled by these targets, potentially leading to the inhibition of cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide are primarily those associated with its targets. These include the mTOR signaling pathway, EGFR signaling pathway, nitric oxide signaling pathway, MAPK signaling pathway, FGFR signaling pathway, and TGF-β signaling pathway . The downstream effects of these pathway alterations can include changes in cell growth, proliferation, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide ’s action are primarily related to its inhibitory effects on its targets. By inhibiting these targets, the compound can alter cellular processes such as cell growth, proliferation, differentiation, and survival . These alterations can lead to various outcomes, depending on the specific cellular context.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4OS/c15-9-1-2-11(10(16)7-9)18-12(21)14-20-19-13(22-14)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKHAXBBDSVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149277 | |
| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-99-1 | |
| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)



![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)

